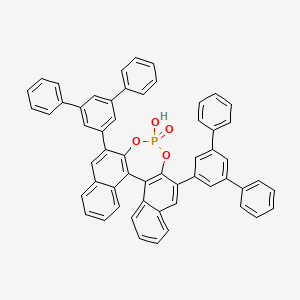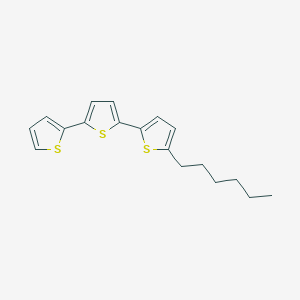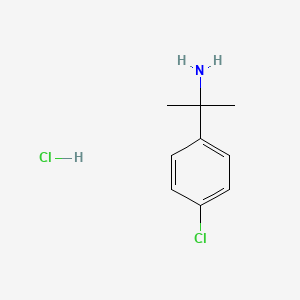
2-(4-Chlorophenyl)propan-2-amine hydrochloride
Übersicht
Beschreibung
2-(4-Chlorophenyl)propan-2-amine hydrochloride, also known as 4-chloroamphetamine, is a substituted amphetamine and monoamine releaser . It is similar to MDMA but has substantially higher neurotoxicity . This compound is used as a neurotoxin by neurobiologists to selectively kill serotonergic neurons for research purposes .
Synthesis Analysis
The synthesis of this compound involves various reaction conditions. Some of the methods include the use of aluminium trichloride, nitrogen trichloride, t-butyl bromide in 1,2-dichloro-ethane , and the use of iodine pentafluoride . Other methods involve the use of sodium hydroxide and hydrogen chloride in water .Molecular Structure Analysis
The molecular formula of this compound is C9H12ClN . The InChI code is 1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 .Chemical Reactions Analysis
The compound is a derivative of 2-chloro-N-phenylpropan-2-amine and is commonly used in the synthesis of various compounds. It is a useful starting material for the synthesis of a variety of other compounds, including those used in medical research and in the pharmaceutical industry.Physical And Chemical Properties Analysis
This compound is a solid substance . The SMILES string is NC©©C1=CC=C(Cl)C=C1.Cl . The InChI is 1S/C9H12ClN.ClH/c1-9(2,12)7-3-5-8(10)6-4-7;/h3-5H,12H2,1-2H3;1H .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Mechanisms
The environmental fate and degradation mechanisms of chlorophenols, including compounds related to "2-(4-Chlorophenyl)propan-2-amine hydrochloride," have been extensively studied. Chlorophenols exhibit moderate to considerable toxicity to aquatic life, depending on exposure duration and environmental conditions. These compounds' persistence varies, with biodegradation potential influenced by the presence of adapted microflora and environmental conditions. Notably, chlorophenols are known for their strong organoleptic effects, impacting water quality and aquatic ecosystems (Krijgsheld & Gen, 1986).
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) have shown efficacy in degrading nitrogen-containing compounds, including amines and pesticides, which are structurally or functionally similar to "this compound." AOPs, including ozone and Fenton processes, are particularly reactive towards these compounds, offering potential for efficient mineralization and removal from wastewater and the environment. These processes' effectiveness is influenced by various factors, including pH, initial contaminant concentration, and specific operational conditions, highlighting the complexity of achieving optimal degradation outcomes (Bhat & Gogate, 2021).
Sorption and Biodegradation
Sorption to soil and organic matter plays a critical role in the environmental behavior of phenoxy herbicides and related compounds. The soil-water distribution coefficient (Kd) is influenced by soil characteristics such as organic carbon content and pH. Understanding these interactions is crucial for predicting the environmental mobility and persistence of "this compound" and similar compounds. Moreover, biodegradation by microbial communities represents a pivotal pathway for the removal of these contaminants from the environment, underscoring the importance of identifying and enhancing microbial strains capable of degrading chlorophenols and related compounds (Werner, Garratt, & Pigott, 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIYOHACPZOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



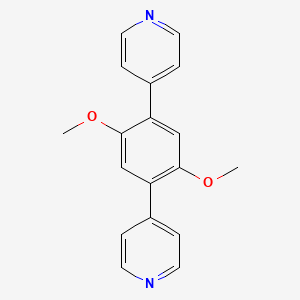

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)
![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)
![5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3177291.png)
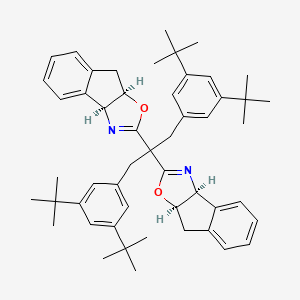

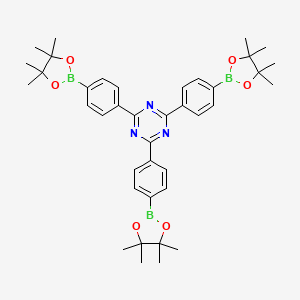

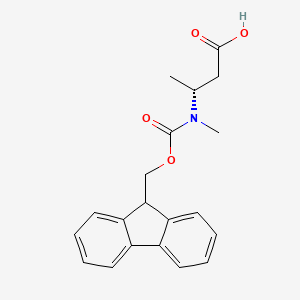

![1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B3177325.png)
